Nitric acid

Beschreibung

Overview of Nitric Acid's Significance in Advanced Chemical Sciences

This compound's importance in advanced chemical sciences stems from its versatile chemical properties, primarily its roles as a strong acid and a potent oxidizing agent. chemicals.co.uklibretexts.org The nitrogen atom in this compound exists in its highest oxidation state (+5), making it an excellent electron acceptor and thus a powerful oxidant. chemicals.co.uk This reactivity is harnessed in numerous applications across various scientific fields.

Organic Synthesis: this compound is a cornerstone of organic synthesis, primarily used as a nitrating agent. The introduction of a nitro group (–NO₂) into an organic molecule is a critical step in producing a vast range of compounds. This includes the manufacture of explosives like nitroglycerin and trinitrotoluene (TNT), as well as precursors for polymers such as adipic acid for nylon. chemicals.co.ukwikipedia.orgbris.ac.uk Modern research focuses on developing more selective and environmentally benign nitration methods to create complex molecules for pharmaceuticals and dyes. orgchemres.orgresearchgate.net

Materials Science and Metallurgy: In materials science, this compound is used for cleaning, etching, and passivating metals like stainless steel. Its ability to dissolve metals is crucial for refining precious metals and for preparing metal samples for analysis. geeksforgeeks.org A mixture of this compound and hydrochloric acid, known as aqua regia, is famously capable of dissolving noble metals like gold and platinum. bris.ac.uk Recent applications extend to the synthesis of nanomaterials, where it is used in purification and surface functionalization processes.

Analytical Chemistry: this compound is indispensable for sample preparation in analytical procedures, particularly for trace metal analysis. Its strong oxidizing power allows it to digest complex matrices, such as biological tissues, environmental samples, and minerals, breaking them down into simpler, analyzable forms for techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) and Atomic Absorption Spectroscopy (AAS). It is also a key reagent in acid-base titrations for determining the basicity of a substance.

Environmental Science: Research in environmental science explores both the mitigation of this compound's environmental impact and its use in remediation technologies. This compound is a component of acid rain, formed from atmospheric nitrogen oxides (NOx). bris.ac.ukalchemielabs.com Current research focuses on developing cleaner production technologies with reduced NOx emissions and using this compound-modified materials, like activated carbon, for the adsorption of pollutants. elchemy.commdpi.combusinesswire.com It is also investigated for cleaning soil contaminated with heavy metals. westlab.com.au

| Property | Value |

|---|---|

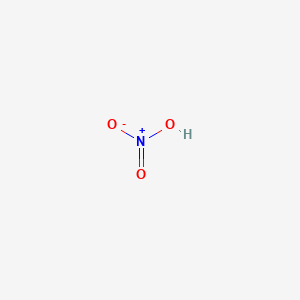

| Chemical Formula | HNO₃ |

| Molar Mass | 63.01 g/mol |

| Appearance | Colorless, yellow, or reddish fuming liquid geeksforgeeks.orgalchemielabs.com |

| Acidity (pKa) | -1.4 alchemielabs.com |

| Key Reactions | Strong acid, powerful oxidizing agent, nitrating agent chemicals.co.uksolubilityofthings.com |

Historical Context of this compound in Scientific Discovery and Analytical Chemistry

The history of this compound is intertwined with the evolution of chemistry itself, from the mystical pursuits of alchemy to the precision of modern industrial processes.

Alchemical Origins: The discovery of this compound is often traced back to the 13th century, with some crediting the alchemist Jabir ibn Hayyan (Geber). alliancechemical.combris.ac.uk However, the first clear European recipe appeared around 1300 in the works of an author known as Pseudo-Geber. Alchemists produced it by heating saltpeter (potassium nitrate) with vitriol (sulfuric acid) and alum, creating a potent liquid they named aqua fortis. alliancechemical.com Its unique ability to dissolve most metals, notably separating silver from gold, was a monumental discovery for assaying and metallurgy.

Industrial Revolution and Beyond: The 17th century saw Johann Rudolf Glauber devise a method to obtain this compound by distilling potassium nitrate with sulfuric acid. wikipedia.org However, large-scale production began in the early 20th century. The Birkeland-Eyde process, developed in 1905, produced this compound from atmospheric nitrogen using an electric arc. wikipedia.org This was soon superseded by the more efficient Ostwald process, developed by Wilhelm Ostwald in 1902, which catalytically oxidizes ammonia. alliancechemical.combris.ac.uk Coupled with the Haber-Bosch process for ammonia synthesis, the Ostwald process enabled the mass production of nitrates. bris.ac.ukquora.com This development had a profound historical impact, particularly as it allowed Germany to produce explosives during World War I after being cut off from natural nitrate supplies. bris.ac.ukquora.com

Role in Analytical Chemistry: From its earliest use in separating precious metals, this compound has been a fundamental tool in analytical chemistry. Its role in dissolving and breaking down samples laid the foundation for qualitative and quantitative analysis. postapplescientific.com The development of modern analytical techniques in the 20th century further cemented its importance. The ability to prepare high-purity this compound became essential for trace and ultra-trace elemental analysis, where it is used to create a clear, simple liquid matrix from a complex solid sample, a process known as sample digestion.

| Date | Discovery / Event | Significance |

|---|---|---|

| c. 1300 | First clear European recipe for this compound (aqua fortis) by Pseudo-Geber. | Enabled wet-process assaying (separating gold from silver). |

| 17th Century | Johann Rudolf Glauber develops a process to distill this compound from potassium nitrate and sulfuric acid. wikipedia.org | Improved laboratory-scale synthesis. wikipedia.org |

| 1902 | Wilhelm Ostwald develops the Ostwald process for this compound production. alliancechemical.combris.ac.uk | Created a highly efficient industrial method for mass production from ammonia. bris.ac.uk |

| 1905 | The Birkeland–Eyde process is implemented for industrial production. wikipedia.org | First large-scale process to produce this compound from atmospheric air. wikipedia.org |

| c. 1913 | The Haber-Bosch process for ammonia is combined with the Ostwald process. bris.ac.uk | Enabled massive-scale production of fertilizers and explosives, impacting WWI. bris.ac.ukquora.com |

Scope and Objectives of Current this compound Research

Contemporary research on this compound is focused on enhancing its efficiency, improving its environmental profile, and expanding its applications in high-technology fields. The objectives are driven by the need for sustainability, precision, and innovation in chemical manufacturing.

Green Chemistry and Sustainable Production: A major objective is to make this compound production more environmentally friendly. elchemy.com This involves developing advanced catalysts that are more efficient and have longer lifespans than traditional platinum-rhodium gauzes. numberanalytics.com Research also targets the reduction of nitrogen oxide (NOx) and nitrous oxide (N₂O), a potent greenhouse gas, which are byproducts of the Ostwald process. businesswire.com This includes designing better absorption towers and catalytic systems to capture and convert these emissions. elchemy.com

Advanced Synthesis and Catalysis: In organic chemistry, the focus is on developing novel nitration techniques that offer greater regioselectivity and functional group tolerance, avoiding the harsh conditions of traditional mixed-acid (HNO₃/H₂SO₄) methods. orgchemres.orgresearchgate.net This includes the use of new nitrating agents and catalyst-free methods, such as the ipso-nitration of aryl boronic acids, which can proceed under milder conditions. orgchemres.orgacs.org

Nanotechnology and Advanced Materials: this compound plays a growing role in the synthesis and modification of advanced materials. Research objectives include using this compound to purify carbon nanotubes and functionalize their surfaces to improve their properties for use in electronics and composites. It is also being studied as a catalyst in the sol-gel synthesis of silica-based hybrid biomaterials for applications like controlled drug release and tissue engineering.

Environmental Applications: Beyond reducing its own production footprint, this compound is being investigated for environmental solutions. Research is underway to use this compound-modified activated carbon fibers to adsorb NOx from industrial exhaust gases. mdpi.com Other studies explore its potential in making biofuels and in developing new types of slow-release or controlled-release fertilizers to minimize nitrogen runoff into waterways. westlab.com.au

| Research Area | Primary Objective(s) | Example Application / Method |

|---|---|---|

| Sustainable Production | Reduce energy consumption and harmful emissions (NOx, N₂O). elchemy.combusinesswire.com | Developing new catalysts (e.g., perovskite-based) and improved emission abatement systems. numberanalytics.com |

| Advanced Organic Synthesis | Achieve highly selective and efficient nitration under milder conditions. orgchemres.orgresearchgate.net | Ipso-nitration of aryl boronic acids; development of novel, safer nitrating reagents. acs.org |

| Nanomaterials | Purify and functionalize nanomaterials for enhanced properties. | Acid treatment of carbon nanotubes to improve dispersion and conductivity. |

| Environmental Remediation | Use this compound or its derivatives to treat pollution. mdpi.comwestlab.com.au | Adsorption of NOx on this compound-modified activated carbon; soil cleaning. mdpi.comwestlab.com.au |

| Biomaterials | Synthesize hybrid materials for biomedical applications. | Use as a catalyst in sol-gel synthesis for creating silica-quercetin hybrids for drug delivery. |

Eigenschaften

IUPAC Name |

nitric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/HNO3/c2-1(3)4/h(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRYLNZFGIOXLOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)(O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HNO3 | |

| Record name | NITRIC ACID, RED FUMING | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4044 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NITRIC ACID (> 70% in water) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0183 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | nitric acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Nitric_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5029685 | |

| Record name | Nitric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5029685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

63.013 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Nitric acid, red fuming appears as a pale yellow to reddish brown liquid generating red-brown fumes and having a suffocating odor. Very toxic by inhalation. Corrosive to metals or tissue. Prolonged exposure to low concentrations or short term exposure to high concentrations may result in adverse health effects. Rate of onset: Immediate Persistence: Hours - days Odor threshold: ~1 ppm Source/use/other hazard: Used in many industries; Very corrosive to skin/mucous membranes as well as metals & other materials., Liquid; Pellets or Large Crystals, Liquid, Colorless, yellow, or red, fuming liquid with an acrid, suffocating odor. [Note: Often used in an aqueous solution. Fuming nitric acid is concentrated nitric acid that contains dissolved nitrogen dioxide.]; [NIOSH], COLOURLESS-TO-YELLOW LIQUID WITH PUNGENT ODOUR., Colorless, yellow, or red, fuming liquid with an acrid, suffocating odor., Colorless, yellow, or red, fuming liquid with an acrid, suffocating odor. [Note: Often used in an aqueous solution. Fuming nitric acid is concentrated nitric acid that contains dissolved nitrogen dioxide.] | |

| Record name | NITRIC ACID, RED FUMING | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4044 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitric acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nitric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/567 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | NITRIC ACID (> 70% in water) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0183 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | NITRIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/627 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Nitric acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0447.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

181 °F at 760 mmHg (NIOSH, 2023), 83 °C, 121 °C, 181 °F | |

| Record name | NITRIC ACID, RED FUMING | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4044 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NITRIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1665 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NITRIC ACID (> 70% in water) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0183 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | NITRIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/627 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Nitric acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0447.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Miscible (NIOSH, 2023), Very soluble in water, Miscible with water, Solubility in water at 20 °C: miscible, Miscible | |

| Record name | NITRIC ACID, RED FUMING | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4044 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NITRIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1665 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NITRIC ACID (> 70% in water) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0183 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Nitric acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0447.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.5 at 77 °F (NIOSH, 2023) - Denser than water; will sink, 1.5129 g/cu cm at 20 °C, Fuming nitric acid is concentrated nitric acid that contains dissolved nitrogen dioxide. The density and vapor pressure of such solutions increase with the percentage of nitrogen dioxide present., Relative density (water = 1): 1.4, 1.5, (77 °F): 1.50 | |

| Record name | NITRIC ACID, RED FUMING | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4044 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NITRIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1665 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NITRIC ACID (> 70% in water) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0183 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | NITRIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/627 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Nitric acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0447.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

Relative vapor density (air = 1): 2.2 | |

| Record name | NITRIC ACID (> 70% in water) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0183 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

48 mmHg (NIOSH, 2023), 63.1 [mmHg], 63.1 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 6.4, 48 mmHg | |

| Record name | NITRIC ACID, RED FUMING | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4044 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/567 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | NITRIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1665 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NITRIC ACID (> 70% in water) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0183 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | NITRIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/627 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Nitric acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0447.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

LESS THAN 0.5% BY WT IN TOTAL CHLORIDES, SULFATE, ARSENIC, HEAVY METALS, AND IRON | |

| Record name | NITRIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1665 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Transparent, colorless, or yellowish, fuming, hygroscopic, corrosive liquid, Colorless, yellow, or red fuming liquid., Concentrated nitric acid is a colorless to yellow liquid., Forms white, monoclinic crystals | |

CAS No. |

7697-37-2, 10361-80-5, 78989-43-2 | |

| Record name | NITRIC ACID, RED FUMING | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4044 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7697-37-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitric acid [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007697372 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15995 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Praseodymium nitrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177677 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nitric Acid | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/nitric-acid-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Nitric acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nitric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5029685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nitric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.832 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | nitric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Nitric acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/411VRN1TV4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NITRIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1665 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NITRIC ACID (> 70% in water) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0183 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | NITRIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/627 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Nitric acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/QU581E98.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-44 °F (NIOSH, 2023), -41.6 °C, The freezing point curve for aqueous solutions of nitric acid has two maxima corresponding to melting points for the two hydrates of nitric acid: the monohydrate (77.77 wt% acid) at -37.62 °C and the trihydrate (58.83 wt% acid) at -18.47 °C. Local minima occur at 32, 71, and 91 wt % acid., -44 °F | |

| Record name | NITRIC ACID, RED FUMING | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4044 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NITRIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1665 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NITRIC ACID (> 70% in water) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0183 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | NITRIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/627 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Nitric acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0447.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Synthesis Methodologies and Innovations in Nitric Acid Production

Industrial Production Processes of Nitric Acid

The industrial synthesis of this compound is dominated by the Ostwald process, which converts ammonia into this compound through a series of oxidative steps. mdpi.com This process is favored for its efficiency and cost-effectiveness. wikipedia.org Modern this compound plants are typically designed based on mono medium pressure, mono high pressure, or dual-pressure process versions to optimize ammonia efficiency and absorption performance.

Ostwald Process: Mechanisms and Optimization

The initial and most critical step in the Ostwald process is the catalytic oxidation of ammonia (NH₃) with air or oxygen over a catalyst to produce nitric oxide (NO). wikipedia.org This highly exothermic reaction is represented by the following equation:

4NH₃ + 5O₂ → 4NO + 6H₂O (ΔH = −905.2 kJ/mol) wikipedia.org

This reaction is typically carried out at temperatures between 800 and 950 °C and pressures ranging from ambient to 15 bar. advancedsciencenews.com The catalyst of choice is a platinum-rhodium gauze, with rhodium added to improve strength and the yield of nitric oxide. wikipedia.org Other catalysts like copper and nickel can also be used.

Optimization: The efficiency of this step is paramount, as side reactions can reduce the yield of nitric oxide. One such side reaction is the conversion of ammonia to nitrogen (N₂):

4NH₃ + 6NO → 5N₂ + 6H₂O wikipedia.orgvedantu.com

To minimize this, the contact time of the gas mixture with the catalyst is kept brief. wikipedia.org Another potential side reaction produces nitrous oxide (N₂O):

4NH₃ + 4O₂ → 2N₂O + 6H₂O wikipedia.org

Optimizing reaction conditions is crucial to favor the formation of nitric oxide. vedantu.com Increasing the reaction temperature can enhance the conversion of ammonia but also leads to higher platinum losses. mdpi.com Therefore, a balance must be struck. Modern dual-pressure plants often operate the oxidation unit at medium pressure (0.35–0.55 MPa) to optimize ammonia consumption and energy use. mdpi.com

Recent innovations include a two-step chemical looping reaction using a non-precious, redox-active vanadium pentoxide catalyst. This approach achieves a 97% ammonia conversion with 99.8% selectivity to nitric oxide at a lower temperature of 650°C and atmospheric pressure, significantly reducing the process's carbon footprint and N₂O emissions. advancedsciencenews.com

Table 1: Catalysts and Conditions for Ammonia Oxidation

| Catalyst | Operating Temperature (°C) | Operating Pressure | Key Features |

| Platinum-Rhodium Gauze | 800 - 950 | Atmospheric to 15 bar | High selectivity to NO, but expensive and susceptible to degradation. wikipedia.orgadvancedsciencenews.com |

| Copper/Nickel | ~600 | - | Lower cost alternatives to platinum-rhodium. |

| Vanadium Pentoxide | ~650 | Atmospheric | Used in a "greener" chemical looping process with lower CO₂ footprint. advancedsciencenews.com |

| Perovskite-based Catalysts | - | - | High activity and stability, with tunable surface properties. numberanalytics.com |

| Transition Metal Oxides (e.g., Cobalt Oxide, Manganese Oxide) | - | - | Investigated as potential catalysts for this compound production. numberanalytics.com |

| Pt-Pd Bimetallic Catalysts | - | - | Show improved activity and selectivity compared to monometallic catalysts. numberanalytics.com |

The hot nitric oxide gas produced in the first stage is cooled to approximately 150°C. This cooling step is crucial as the subsequent oxidation of nitric oxide (NO) to nitrogen dioxide (NO₂) is favored at lower temperatures. The reaction is a third-order homogeneous reaction:

2NO + O₂ ⇌ 2NO₂

This reaction is unique in that its rate has an inverse relationship with temperature. The formation of nitrogen dioxide is both kinetically and thermodynamically favored at lower temperatures and higher pressures. The reaction proceeds without a catalyst in conventional plants, relying on providing sufficient residence time for the homogeneous reaction to occur as the gas cools.

Research has explored two-step mechanisms for this reaction, with NO₃ being a plausible intermediate. The rate constant for this reaction can be described by the Arrhenius equation, allowing for reliable predictions of NO₂ formation.

In the final stage of the Ostwald process, the nitrogen dioxide (NO₂) produced is passed into an absorption tower containing water. The NO₂ is absorbed by the water to form this compound (HNO₃) and nitric oxide (NO).

3NO₂ + H₂O → 2HNO₃ + NO wikipedia.org

The nitric oxide generated in this step is recycled back to the oxidation tower to be re-oxidized to nitrogen dioxide. The resulting this compound is typically dilute, with a concentration of about 68%. This concentration can be increased through distillation with sulfuric acid.

The absorption process is complex, with multiple reactions occurring. For instance, nitrogen dioxide can dimerize to form dinitrogen tetroxide (N₂O₄), which also reacts with water to form this compound. wikipedia.orgvedantu.com

3N₂O₄ + 2H₂O → 4HNO₃ + 2NO wikipedia.org

4NO₂ + O₂ + 2H₂O → 4HNO₃ wikipedia.org

The efficiency of the absorption process depends on factors such as temperature, pressure, the number of absorption stages, and the concentration of nitrogen oxides entering the absorber.

The tail gas from the absorption tower contains unreacted nitrogen oxides (NOx), primarily NO and NO₂, and nitrous oxide (N₂O), a potent greenhouse gas. stamicarbon.com Environmental regulations necessitate the treatment of these tail gases to minimize emissions.

NOx Abatement: Selective Catalytic Reduction (SCR) is a widely used technology for NOx abatement. In this process, ammonia is used as a reducing agent to convert NOx to harmless nitrogen and water over a catalyst. crown.co.za

N₂O Abatement: this compound plants are a major industrial source of N₂O emissions. Technologies have been developed to decompose N₂O into nitrogen and oxygen. These include:

High-Temperature Catalytic Decomposition: This occurs in the ammonia oxidation reactor. mdpi.com

Low-Temperature Catalytic Decomposition/Reduction: This is a more effective method that treats the tail gas stream. mdpi.com

Several proprietary technologies exist for combined NOx and N₂O abatement. The EnviNOx® process by thyssenkrupp Uhde uses a dual-catalyst system in a single reactor to remove both N₂O and NOx with high efficiency. crown.co.za This process can achieve up to 99% N₂O removal and reduce NOx emissions to nearly zero. crown.co.za Stamicarbon's tertiary abatement system utilizes a reactor with two beds of Fe-zeolite catalyst to sequentially reduce N₂O and then NOx using ammonia. stamicarbon.com KBR's N₂O abatement process also uses a proprietary Fe/Zeolite-based catalyst and can be integrated with a NOx abatement system. kbr.com

Table 2: Tail Gas Abatement Technologies

| Technology | Target Pollutants | Key Features |

| Selective Catalytic Reduction (SCR) | NOx | Uses ammonia as a reducing agent to convert NOx to N₂ and H₂O. crown.co.za |

| High-Temperature Catalytic N₂O Decomposition | N₂O | Occurs in the ammonia oxidation reactor. mdpi.com |

| Low-Temperature Catalytic N₂O Decomposition/Reduction | N₂O | More effective than high-temperature decomposition; treats the tail gas stream. mdpi.com |

| EnviNOx® (thyssenkrupp Uhde) | NOx, N₂O | Combined removal in a single reactor with dual catalysts; achieves up to 99% N₂O removal. crown.co.za |

| Stamicarbon Tertiary Abatement | NOx, N₂O | Two-bed Fe-zeolite catalyst system for sequential removal. stamicarbon.com |

| KBR N₂O Abatement | N₂O, NOx (optional) | Proprietary Fe/Zeolite-based catalyst; can be combined with NOx abatement. kbr.com |

Absorption of Nitrogen Dioxide in Water for this compound Formation

Advancements in Concentrated this compound Production

While the Ostwald process typically produces this compound with a concentration of around 68%, various industrial applications require higher concentrations. Innovations in production technology have focused on efficiently producing concentrated this compound.

In the 1980s, a dual-pressure process was developed to first produce 75-80% this compound through absorption, which was then further concentrated to 98% by distillation. More recently, there has been an increased demand for azeotropic concentration (about 68%) due to changes in its use in organic syntheses.

Technological advancements have also focused on improving the efficiency and sustainability of the production process. These include the development of improved catalytic processes and energy-efficient distillation methods. Green chemistry initiatives are also driving innovations, such as the use of renewable energy sources and improved waste management to reduce the environmental impact of this compound production.

Emerging and Sustainable Synthesis Pathways

The production of this compound, a cornerstone of the chemical industry, is undergoing a paradigm shift driven by the need for more sustainable and environmentally benign manufacturing processes. Traditional methods, while effective, are often energy-intensive and contribute to greenhouse gas emissions. In response, researchers are exploring innovative synthesis pathways that promise to reduce the environmental footprint of this compound production, with a focus on electrochemical methods and green chemistry principles.

Electrochemical Synthesis of this compound from Air and Ammonia

Electrochemical synthesis represents a promising frontier in the quest for sustainable this compound production. By harnessing renewable electricity, these methods offer the potential for decentralized, on-demand production with significantly lower energy input and emissions compared to conventional processes. decachem.com

The direct electrocatalytic oxidation of dinitrogen (N₂) from the air to produce this compound (HNO₃) is a particularly attractive sustainable alternative. oup.com This process circumvents the need for the energy-intensive Haber-Bosch process for ammonia synthesis, which is a precursor in the traditional Ostwald process for this compound production. acs.orgrsc.org The electrochemical approach involves the oxidation of N₂ at an electrode-electrolyte interface, driven by an applied electrical potential. researchgate.net While thermodynamically feasible, the activation of the highly stable triple bond in the N₂ molecule presents a significant chemical challenge.

Recent research has demonstrated the viability of this pathway, with studies showing the successful conversion of N₂ into nitrate. researchgate.net For instance, one strategy involves the electrocatalytic oxidation of N₂ in the air to form HNO₃, which has been demonstrated using a platinum foil catalyst. oup.com The process is a complex multi-electron transfer reaction, with one proposed pathway involving a 10-electron transfer to form this compound from dinitrogen. acs.org

The efficiency and selectivity of the electrocatalytic oxidation of nitrogen are heavily dependent on the electrocatalyst employed. An ideal electrocatalyst must be able to facilitate the challenging activation of the N≡N triple bond while favoring the formation of this compound over competing reactions, such as the oxygen evolution reaction (OER). acs.org

A variety of materials have been investigated for their potential as electrocatalysts for the nitrogen oxidation reaction (NOR). Early research demonstrated the use of platinum foil, which achieved a Faradaic efficiency of approximately 1.23% for HNO₃ production at a potential of +2.19 V versus the reversible hydrogen electrode (RHE). oup.com

More recent studies have explored a range of advanced materials. For example, manganese phthalocyanine (MnPc) hollow nanostructures have shown significant promise, delivering a this compound yield of 513.2 μmol h⁻¹ g⁻¹cat with a Faradaic efficiency of 33.9% at 2.1 V vs. RHE. acs.org The high performance of this catalyst is attributed to the Mn–N₄ active sites which are adept at N₂ oxidation while suppressing the OER. acs.org

Other materials investigated include various metal oxides. Different polymorphs of manganese dioxide (MnO₂) have been shown to have varying catalytic activities for the electrocatalytic nitric oxide oxidation reaction (NOOR), a related process for nitrate synthesis. mdpi.com Among them, α-MnO₂ exhibited superior performance, with a nitrate yield of 703.3 mg·h⁻¹·mg⁻¹cat at 2.0 V. mdpi.com The table below summarizes the performance of several electrocatalysts in this compound or nitrate synthesis.

| Electrocatalyst | Product | Faradaic Efficiency (%) | Yield | Potential (vs. RHE) |

| Platinum foil | HNO₃ | ~1.23 | 0.06 μmol h⁻¹ cm⁻² | +2.19 V |

| Manganese Phthalocyanine (MnPc) | HNO₃ | 33.9 | 513.2 μmol h⁻¹ g⁻¹cat | 2.1 V |

| α-MnO₂ | NO₃⁻ | - | 703.3 mg·h⁻¹·mg⁻¹cat | 2.0 V |

| Rh nanoparticles (with sulfate) | NO₃⁻ | - | 168.0 μmol g⁻¹cat h⁻¹ | - |

Plasma electrolytic systems offer another innovative approach to this compound synthesis under ambient conditions. These systems generate a plasma discharge between an electrode and the surface of an aqueous electrolyte, creating a highly reactive environment that can drive the conversion of atmospheric nitrogen into this compound. mdpi.com This method has the advantage of fast startup and shutdown times.

Research has demonstrated the selective synthesis of this compound from air by regulating the electrolyte in a plasma electrolytic system. mdpi.com For instance, using a 0.1 M HCl solution as the electrolyte, this compound was generated with a selectivity of 91.75 ± 6.34%. mdpi.com This technology presents a potential pathway for decentralized and sustainable production of this compound, particularly when powered by renewable energy sources.

Role of Electrocatalysts in Nitrogen Oxidation Reactions

Green Chemistry Initiatives in this compound Production

Beyond electrochemical synthesis, several other green chemistry initiatives are being explored to make this compound production more sustainable. These approaches focus on improving the efficiency of existing processes, utilizing waste streams, and developing novel, environmentally benign reaction pathways.

One significant area of focus is the reduction of nitrous oxide (N₂O), a potent greenhouse gas, which is a byproduct of traditional catalytic oxidation processes. decachem.com Advancements in catalyst design, such as the use of iron- or copper-exchanged zeolites, have shown the potential to improve selectivity towards the desired nitric oxide (NO) product, thereby minimizing N₂O formation. decachem.com

Another innovative approach is the use of a two-step chemical looping reaction. This strategy has demonstrated an impressive ammonia conversion of 97% with 99.8% selectivity to NO at a lower temperature of 650°C and atmospheric pressure, significantly reducing the process's carbon footprint and N₂O emissions. advancedsciencenews.com

Furthermore, the concept of a circular nitrogen economy is gaining traction, with research focused on the valorization of nitric oxide waste gases. An electrochemical approach has been developed to convert NO, a toxic waste gas from industrial processes like mining, back into high-purity, concentrated this compound. This on-site conversion and reuse of NO presents a more sustainable and circular process.

In the realm of nitration chemistry, which utilizes this compound, green initiatives include the development of mechanochemical methods. These techniques use solvent-minimized ball milling conditions and recyclable, bench-stable nitrating reagents derived from saccharin, offering a more sustainable alternative to traditional nitration processes that often rely on hazardous reagents. rsc.org

Reaction Mechanisms and Kinetics of Nitric Acid

Acid Dissociation and Proton Transfer Mechanisms

While traditionally considered a strong acid that fully dissociates in aqueous solutions, recent scientific inquiry has revealed a more nuanced behavior, particularly at interfaces. The potential for nitric acid to exist in its molecular, undissociated form in certain aqueous environments has significant implications, especially in atmospheric science where it is a key component of acid rain. csic.es

The air-water interface is a critical arena for the chemistry of this compound. csic.es Contrary to its expected complete dissociation in bulk water, studies indicate that this compound can persist in its molecular state at the aqueous surface. csic.esacs.org The degree of this dissociation is influenced by the surrounding environment, including the presence of other ionic species. rsc.org For example, research has shown that chloride ions can facilitate the dissociation of this compound within water clusters.

Advanced experimental methods, such as X-ray photoelectron spectroscopy, have demonstrated that while this compound undergoes complete dissociation in bulk water, this is reduced by approximately 20% at the liquid-vapor interface because of incomplete solvation. The transfer of a proton from this compound to a water molecule at this interface is a fundamental step, with its feasibility being dependent on the specific arrangement of adjacent water molecules. researchgate.netacs.org The formation of a stable hydrogen bond between a this compound molecule and a water molecule is a necessary precursor for this proton transfer to take place.

The application of quantum chemical calculations has been instrumental in elucidating the intricate pathways of this compound dissociation. csic.es These computational methods allow for a detailed examination of the energetics and mechanisms of the proton transfer process. researchgate.net Investigations into the interaction of this compound with water clusters have shown that dissociation is energetically favorable when an adequate number of water molecules are available to solvate the resulting ions. rsc.org

High-level ab initio calculations, for instance, on a this compound molecule within a cluster of 21 water molecules, have identified the most probable dissociation mechanism. This involves the initial formation of a pre-reactive complex, (HNO₃)(OH), which then undergoes a coupled proton-electron transfer with a free-energy barrier of 6.65 kcal·mol⁻¹. csic.es Furthermore, theoretical models predict a significantly higher rate constant for this reaction at the air-water interface compared to the gas phase. In these dissociation events, the formation of an Eigen cation (H₃O⁺) is favored over a Zundel cation (H₅O₂⁺) in close proximity to the nitrate ion (NO₃⁻). researchgate.netacs.org

Molecular dynamics (MD) simulations have provided invaluable dynamic insights into the behavior of this compound at aqueous interfaces. rsc.org By tracking the trajectories of individual atoms and molecules, these simulations offer a vivid, time-resolved picture of the dissociation process. csic.esrsc.org

Through the use of combined quantum-classical molecular dynamics, researchers have been able to analyze the affinity of this compound for the interface and estimate its lifetime before dissociation, which is approximately 0.3 nanoseconds. csic.es Car-Parrinello molecular dynamics simulations have further revealed that while this compound remains in its molecular form when adsorbed on the water's surface, it can dissociate within a few picoseconds when it becomes embedded within the aqueous layer. acs.org These simulations have pinpointed crucial solvent motions that enable proton transfer, such as the contraction of the hydrogen bond distance between the acid and a water molecule. acs.org

MD simulations have also been applied to concentrated this compound solutions, suggesting that it exists as a mixture of dissociated and undissociated forms rather than in a single state. rsc.org This "mixed-form" model is now considered a more accurate representation for simulations of biphasic systems that involve this compound. rsc.org

Oxidative Reactivity and Mechanisms

This compound's role as a powerful oxidizing agent is a defining characteristic, underpinning its widespread use in industrial applications. wikipedia.orgchemicals.co.uk This capability arises from the nitrogen atom being in its highest possible oxidation state of +5, which makes the molecule a strong acceptor of electrons. chemicals.co.uk

The potent oxidizing nature of this compound enables it to react with a vast array of substances, including metals, non-metallic elements, and organic compounds. wikipedia.orgdoubtnut.com The specific products of these oxidation-reduction reactions are contingent on several factors, including the concentration of the acid, the reaction temperature, and the inherent properties of the substance being oxidized. wikipedia.orgdoubtnut.com

When using concentrated this compound, the principal reduction product is typically nitrogen dioxide (NO₂). wikipedia.org A classic example is the reaction of copper with concentrated this compound, which yields copper(II) nitrate, nitrogen dioxide, and water. wikipedia.orgmelscience.com

Cu + 4HNO₃(conc) → Cu(NO₃)₂ + 2NO₂ + 2H₂O

In contrast, with dilute this compound, the main reduction product is usually nitric oxide (NO). wikipedia.org

3Cu + 8HNO₃(dilute) → 3Cu(NO₃)₂ + 2NO + 4H₂O

This compound is also capable of oxidizing non-metallic elements to their highest oxidation states. wikipedia.org The decomposition of this compound to produce nascent oxygen is believed to be the source of its strong oxidizing power. doubtnut.com The oxidation of organic molecules by this compound can be particularly vigorous, sometimes leading to explosive reactions. wikipedia.org For instance, it oxidizes primary alcohols first to aldehydes and then to carboxylic acids, while secondary alcohols are converted to ketones. reddit.com

The process of nitration, which involves introducing a nitro group (-NO₂) into an organic molecule, is a fundamental and widely used reaction in organic synthesis. numberanalytics.com this compound is the key reagent for this transformation, which is crucial for the synthesis of many important substances, including explosives like trinitrotoluene (TNT) and precursors for materials such as nylon. wikipedia.orgchemicals.co.uk

The predominant mechanism for nitration is electrophilic aromatic substitution. This is typically carried out using a "mixed acid" solution, which is a combination of concentrated this compound and concentrated sulfuric acid. libretexts.org In this mixture, sulfuric acid functions as a catalyst by protonating the this compound. This protonation leads to the formation of the highly reactive nitronium ion (NO₂⁺), which serves as the active electrophile in the reaction.

The mechanism can be broken down into two primary steps:

Electrophilic Attack: The electron-rich pi system of the aromatic ring attacks the nitronium ion. This step results in the formation of a carbocation intermediate, often referred to as a sigma complex or arenium ion, and is the rate-determining step of the reaction.

Deprotonation: A weak base, such as a water molecule or the bisulfate ion (HSO₄⁻), abstracts a proton from the carbon atom that is bonded to the nitro group. This step restores the aromaticity of the ring, yielding the final nitrated product.

The kinetics of aromatic nitration are often complex. While they are frequently treated as first-order with respect to both the aromatic compound and this compound under specific, controlled conditions, this simplification may not be accurate under more industrially relevant scenarios where the acid strength can vary significantly during the reaction. researchgate.net Research has indicated that the reaction rate can also be affected by physical phenomena, such as the formation of microemulsions when high concentrations of sulfuric acid are used. researchgate.net

Formation of Nitro Compounds and Nitrates

This compound is a fundamental reagent for the synthesis of two distinct classes of nitrogen-containing compounds: organic nitro compounds and inorganic or organic nitrates. wikipedia.orgwikipedia.org

Formation of Nitro Compounds: The introduction of a nitro group (-NO₂) into an organic molecule is known as nitration. unacademy.com

Aromatic Nitration: Aromatic nitro compounds are most commonly synthesized by reacting an aromatic compound, like benzene, with a mixture of concentrated this compound and concentrated sulfuric acid, known as "mixed acid". lkouniv.ac.in The sulfuric acid acts as a catalyst, protonating the this compound to facilitate the loss of a water molecule and form the highly electrophilic nitronium ion ([NO₂]⁺). chemistrysteps.com This ion is the active agent that is attacked by the electron-rich aromatic ring in an electrophilic aromatic substitution reaction. unacademy.com The reaction is typically performed at temperatures between 50-100°C. chemistrysteps.com This method is used in the industrial production of nitrobenzene and is a key step in synthesizing explosives like trinitrotoluene (TNT). wikipedia.org

HNO₃ + 2H₂SO₄ ⇌ [NO₂]⁺ + H₃O⁺ + 2HSO₄⁻

Ar-H + [NO₂]⁺ → Ar-NO₂ + H⁺

Aliphatic Nitration: Aliphatic nitro compounds can be formed by treating alkanes with this compound in the gas phase at high temperatures (e.g., 350–450 °C) and pressures. wikipedia.org This free-radical process often results in a mixture of products. wikipedia.org Nucleophilic substitution reactions using alkali nitrites can also produce nitroalkanes. wikipedia.orglkouniv.ac.in

Formation of Nitrates: Nitrates are salts or esters containing the nitrate ion (NO₃⁻).

Inorganic Nitrates: These are ionic salts formed by reacting this compound with bases, metal oxides, or carbonates. The most significant industrial application is the neutralization of this compound with ammonia to produce ammonium nitrate, a primary component of many fertilizers. wikipedia.org

HNO₃ + NH₃ → NH₄NO₃ Upon reaction with most metals, this compound yields the corresponding metal nitrates. wikipedia.org Another method involves double decomposition reactions, such as reacting calcium nitrate with sodium sulfate to produce sodium nitrate.

Organic Nitrates: These are esters formed by the reaction of this compound with alcohols. This process, also a form of nitration (specifically O-nitration), is used to produce medicinal agents and explosives like nitroglycerin (from glycerol). wikipedia.orgresearchgate.net The reaction requires careful thermal control as it can be explosive. wikipedia.org

Photolytic and Radical Reactions of this compound and Related Nitrogen Species

Photolytic Decomposition of HNO₃

This compound is photochemically active and decomposes when exposed to ultraviolet (UV) radiation. colorado.edu The primary and most significant photolysis pathway in the atmosphere involves the breaking of the H-O bond to produce a hydroxyl radical (•OH) and nitrogen dioxide (NO₂). colorado.edu

HNO₃ + hν → •OH + NO₂

The quantum yield (Φ), which represents the number of molecules undergoing a specific process per photon absorbed, for this reaction is approximately 1 for wavelengths between 200 and 315 nm. colorado.edursc.org This makes the photolysis of this compound a key source of hydroxyl radicals in the stratosphere.

At shorter, more energetic UV wavelengths (typically below 250 nm), other decomposition channels become more significant, leading to the formation of oxygen atoms. aip.org

HNO₃ + hν → HONO + O(¹D) or O(³P)

HNO₃ + hν → H + NO₃

| Wavelength (nm) | Product | Quantum Yield (Φ) | Reference(s) |

| 193 | •OH | 0.33 ± 0.06 | aip.org |

| 193 | O atoms (total) | 0.81 ± 0.13 | aip.org |

| 222 | •OH | 0.90 ± 0.11 | aip.org |

| 222 | O atoms (total) | 0.20 ± 0.03 | aip.org |

| 248 | •OH | 0.95 ± 0.09 | aip.org |

| 248 | •OH | 0.88 ± 0.09 | rsc.org |

| 248 | O atoms (total) | 0.031 ± 0.010 | aip.org |

| 308 | •OH | 1.05 ± 0.29 | rsc.org |

Reactions with Hydroxyl Radicals

The reaction between the hydroxyl radical (•OH) and this compound is a crucial process in atmospheric chemistry, as it acts as a sink for both HOₓ and NOₓ radicals. The reaction produces a water molecule and a nitrate radical (NO₃). researchgate.net

•OH + HNO₃ → H₂O + NO₃